N-Formyl N,N-Didesmethyl Sibutramine-d6
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Overview
Description
N-Formyl N,N-Didesmethyl Sibutramine-d6 is a deuterated analog of N-Formyl N,N-Didesmethyl Sibutramine, which is an impurity of Sibutramine. Sibutramine is a monoamine reuptake inhibitor that was previously used as a weight loss drug but was withdrawn from the market due to safety concerns. The deuterated version, this compound, is used in scientific research due to its unique chemical structure and biological activity.
Preparation Methods
The synthesis of N-Formyl N,N-Didesmethyl Sibutramine involves the reaction of Sibutramine with methyl formate . The reaction conditions typically include a controlled temperature and the use of solvents such as chloroform or methanol . Industrial production methods may involve scaling up this reaction while ensuring the purity and stability of the final product .
Chemical Reactions Analysis
N-Formyl N,N-Didesmethyl Sibutramine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-Formyl N,N-Didesmethyl Sibutramine-d6 is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the study of metabolic pathways and the identification of impurities.
Biology: Researchers use this compound to investigate the biological effects of deuterated analogs and their potential therapeutic benefits.
Medicine: It is studied for its potential use in drug development, particularly in understanding the pharmacokinetics and pharmacodynamics of deuterated compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
N-Formyl N,N-Didesmethyl Sibutramine-d6 exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse . This inhibition promotes a sense of satiety and decreases appetite, thereby reducing food intake . The molecular targets involved include the norepinephrine transporter, serotonin transporter, and dopamine transporter .
Comparison with Similar Compounds
N-Formyl N,N-Didesmethyl Sibutramine-d6 is unique due to its deuterated structure, which can lead to differences in metabolic stability and biological activity compared to non-deuterated analogs. Similar compounds include:
N-Formyl N,N-Didesmethyl Sibutramine: The non-deuterated analog.
Sibutramine: The parent compound, a monoamine reuptake inhibitor.
N-Monodesmethyl Sibutramine: Another metabolite of Sibutramine.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and safety profiles.
Properties
Molecular Formula |
C16H22ClNO |
---|---|
Molecular Weight |
285.84 g/mol |
IUPAC Name |
N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2 |
InChI Key |
IYVDPOSYKKHSFG-QYDDHRNTSA-N |
Isomeric SMILES |
[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)NC=O)([2H])[2H])[2H] |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O |
Origin of Product |
United States |
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